molecular formula C24H44O6 B10781264 2-O-Octadecylascorbic acid CAS No. 98829-12-0

2-O-Octadecylascorbic acid

Cat. No. B10781264
CAS RN: 98829-12-0
M. Wt: 428.6 g/mol
InChI Key: OIRQROBVKNWIIW-AIBWNMTMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CV 3611 involves the esterification of ascorbic acid with octadecanol. The reaction typically occurs under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond between the ascorbic acid and octadecanol .

Industrial Production Methods

Industrial production of CV 3611 follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors, followed by purification steps such as recrystallization or chromatography to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

CV 3611 primarily undergoes oxidation-reduction reactions due to its antioxidant properties. It can react with free radicals, neutralizing them and preventing oxidative damage to cells and tissues .

Common Reagents and Conditions

    Oxidation: CV 3611 can be oxidized in the presence of oxidizing agents such as hydrogen peroxide or molecular oxygen.

    Reduction: As a reducing agent, CV 3611 can donate electrons to reactive oxygen species, converting them into less harmful molecules.

Major Products Formed

The primary products formed from the reactions of CV 3611 are its oxidized forms, which include dehydroascorbic acid derivatives. These products retain some antioxidant activity, although they are generally less potent than the parent compound .

Mechanism of Action

CV 3611 exerts its effects primarily through its antioxidant activity. It scavenges free radicals by donating electrons, thereby neutralizing these reactive species and preventing cellular damage. The compound can penetrate cell membranes, allowing it to exert its protective effects within cells. The molecular targets of CV 3611 include reactive oxygen species and other free radicals, which are neutralized through redox reactions .

Comparison with Similar Compounds

properties

CAS RN

98829-12-0

Molecular Formula

C24H44O6

Molecular Weight

428.6 g/mol

IUPAC Name

2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-4-octadecoxy-2H-furan-5-one

InChI

InChI=1S/C24H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29-23-21(27)22(20(26)19-25)30-24(23)28/h20,22,25-27H,2-19H2,1H3/t20-,22?/m0/s1

InChI Key

OIRQROBVKNWIIW-AIBWNMTMSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC1=C(C(OC1=O)[C@H](CO)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=C(C(OC1=O)C(CO)O)O

Origin of Product

United States

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